molecular formula C16H19Cl2N3O2 B2928551 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide CAS No. 890596-90-4

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide

Cat. No. B2928551
CAS RN: 890596-90-4
M. Wt: 356.25
InChI Key: NCPUTDNOMIAGEV-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. CDMB is a synthetic derivative of pyrazole and is known for its unique chemical properties, which make it an ideal candidate for scientific research.

Scientific Research Applications

Antimitotic Agents and Metabolite Derivatives

Studies have highlighted the importance of certain chemical compounds in the development of antimitotic agents. For instance, derivatives of ethyl carbamate have shown activity in biological systems, emphasizing the potential of specific structural components in medicinal chemistry for developing therapeutic agents. Such compounds undergo metabolic transformations, yielding derivatives that may possess biological activity, suggesting a research application in drug discovery and development (Temple & Rener, 1992).

Lipoxygenase Inhibitors

Heterocyclic compounds, including those synthesized from chloro and methoxy substituted phenyl groups, have been investigated for their inhibitory effects on the lipoxygenase enzyme. This points to the potential application of similar compounds in studying and potentially treating conditions associated with lipoxygenase activity, such as inflammation and cancer (Aziz‐ur‐Rehman et al., 2016).

Chemical Synthesis and Molecular Structure

Research into the synthesis of complex molecules and the study of their molecular structures is a significant area of application. Compounds with chloro, methoxy, and pyrazole groups are often subjects of synthesis and structural analysis, contributing to a deeper understanding of molecular interactions and the development of new materials or chemical entities. For example, the synthesis of highly substituted pyrazole ligands and their complexes with metal ions highlights the utility of these compounds in materials science and coordination chemistry (Budzisz et al., 2004).

Extraction and Separation Processes

The study of extraction and separation processes using complex chemical compounds can provide insights into the purification and isolation of specific elements or compounds. For instance, the complexation properties of pyrazolone derivatives have been examined for the extraction of lanthanoids, showcasing an application in separation sciences and recycling of rare earth elements (Atanassova et al., 2014).

properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c1-9(21-11(3)16(18)10(2)20-21)7-15(22)19-13-8-12(17)5-6-14(13)23-4/h5-6,8-9H,7H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPUTDNOMIAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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